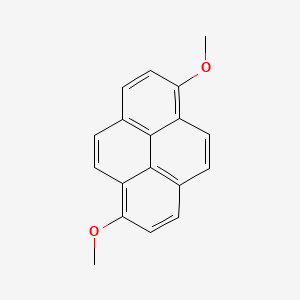

1,6-Dimethoxypyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethoxypyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-19-15-9-5-11-4-8-14-16(20-2)10-6-12-3-7-13(15)17(11)18(12)14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKVWBRLOQDNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)OC)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10103-10-3 | |

| Record name | 1,6-Dimethoxypyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-DIMETHOXYPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y9S9E4324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1,6-dimethoxypyrene can be contextualized by comparing it to analogous compounds, including 1-methoxypyrene, 1,6-diethoxybenzo[a]pyrene, and 1,6-bis(4-cyanophenyl)pyrene. Key differences in substituent groups, synthesis routes, and applications are summarized below.

1-Methoxypyrene

- Structure: Mono-methoxy substitution at the 1-position of pyrene.

- Synthesis : Produced by the same fungal strain (Penicillium glabrum) during pyrene metabolism .

- Properties :

- Applications : Studied as a biomarker for PAH degradation in contaminated environments .

1,6-Diethoxybenzo[a]pyrene

- Structure : Ethoxy groups at the 1- and 6-positions of benzo[a]pyrene, a five-ring PAH.

- Synthesis : Chemically synthesized using diethyl sulfate and benzo[a]pyrene precursors .

- Properties: Larger substituents (ethoxy vs. Benzo[a]pyrene derivatives are notorious for carcinogenicity, but ethoxy substitution may alter metabolic activation pathways .

- Applications: Limited data on applications, though benzo[a]pyrene analogs are often used in toxicological studies.

1,6-Bis(4-cyanophenyl)pyrene

- Structure: 4-cyanophenyl groups at the 1- and 6-positions of pyrene.

- Synthesis : Synthesized via chemical routes and analyzed using density functional theory (DFT) .

- Properties :

- Applications : Promising candidate for optoelectronic devices and doped light-emitting materials .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Properties of Pyrene Derivatives

| Compound | Energy Gap (eV) | Fluorescence Emission (nm) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | Not reported | Not reported | Moderate |

| 1,6-Bis(4-cyanophenyl)pyrene | 2.1 | 560 | >300 |

Research Findings and Implications

- Bioremediation : this compound and 1-methoxypyrene highlight fungal strategies for PAH detoxification, offering insights into bioremediation techniques .

- Optoelectronics: Cyanophenyl-substituted pyrenes outperform methoxy derivatives in electronic applications due to tunable energy gaps and fluorescence properties .

- Toxicology: Ethoxy substitution on benzo[a]pyrene may mitigate carcinogenicity, warranting further study .

Preparation Methods

Copper(I)-Catalyzed Methoxylation

The substitution of bromine with methoxy groups is achieved via a copper(I)-mediated reaction. In a representative procedure, 1-bromopyrene is treated with sodium methoxide (10 equiv) in N,N-dimethylformamide (DMF) under reflux for 24 hours in the presence of CuI. This yields 1-methoxypyrene (54%) alongside 1,8-dimethoxypyrene (5%) and recovered starting material (2%).

Reaction Conditions:

-

Solvent: DMF

-

Catalyst: CuI (20 mol%)

-

Temperature: Reflux (~150°C)

-

Time: 24 hours

The formation of 1,8-dimethoxypyrene highlights the competition between mono- and di-substitution. Increasing the methoxide-to-bromopyrene ratio or extending reaction time may enhance di-substitution but risks over-reaction.

One-Pot Dimethoxylation Strategies

Simultaneous Bromination and Methoxylation

A patent describing pyrenesulfonic acid synthesis offers insights into scalable one-pot reactions. While focused on sulfonation, analogous conditions could be adapted for dimethoxylation:

-

Bromination: Pyrene is dissolved in sulfuric acid, treated with bromine at 90°C, and quenched in ice water.

-

Methoxylation: The brominated intermediate is reacted with sodium methoxide under reflux.

Hypothetical Optimization Table:

| Step | Reagents | Conditions | Yield (Hypothetical) |

|---|---|---|---|

| Bromination | Br₂, H₂SO₄ | 90°C, 1 hour | 70% |

| Methoxylation | NaOMe, CuI, DMF | Reflux, 24 hours | 45% |

Challenges and Mitigation Strategies

Regioselectivity Control

The inherent symmetry of pyrene complicates regioselective di-substitution. Computational modeling of pyrene’s electron density (e.g., DFT calculations) could predict favorable sites for methoxylation, guiding experimental design.

Byproduct Formation

The Kyushu University study reported 1,8-dimethoxypyrene as a byproduct, suggesting steric and electronic factors influence substitution patterns. Employing bulky methoxylating agents or low-temperature conditions may suppress di-substitution.

Purification Techniques

Column chromatography (silica gel, chloroform/hexane eluent) and recrystallization (hexane/chloroform) are critical for isolating this compound from mono- and di-substituted analogs.

Emerging Methodologies

Transition Metal-Catalyzed Coupling

Palladium-mediated coupling, as used in dibenzopyranone synthesis, could theoretically link methoxy-substituted aryl fragments to pyrene. For example, Suzuki-Miyaura coupling of 1-methoxypyrenyl boronic acid with a 6-bromo-pyrene derivative might yield the target compound.

Photocatalytic Functionalization

Recent advances in C–H activation using photocatalysts (e.g., iridium complexes) enable direct methoxylation of aromatic systems. While untested for pyrene, this approach could bypass bromination steps.

Q & A

Q. What are the optimal synthetic routes for 1,6-dimethoxypyrene, and how can purity be validated?

Methodological Answer:

- Synthetic Routes: Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution for methoxy group introduction, as seen in pyrene derivative synthesis . Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) to enhance yield.

- Purity Validation:

- Chromatography: Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy: Confirm structure via -NMR (methoxy protons at δ 3.8–4.0 ppm) and HRMS .

- Crystallography: Use single-crystal X-ray diffraction (e.g., synchrotron facilities like SSRF BL17B) for unambiguous confirmation .

Q. How should researchers handle solubility challenges during experimental design?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) first, as pyrene derivatives often require high polarity. For aqueous systems, use co-solvents (e.g., ethanol:water mixtures) .

- Thermal Methods: Heat samples to 37°C in a sonication bath to improve dissolution, followed by centrifugal filtration to remove undissolved particulates .

- Documentation: Record solubility thresholds (mg/mL) and solvent ratios in supplementary data for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound?

Methodological Answer:

- Systematic Replication: Reproduce prior studies using identical instrumentation (e.g., fluorescence spectrophotometers with calibrated excitation sources).

- Environmental Controls: Standardize oxygen-free environments (via argon purging) to mitigate quenching effects, which may explain discrepancies in quantum yield .

- Meta-Analysis: Apply Cochrane systematic review principles to assess bias in existing data (e.g., selective reporting, instrumentation variability) .

Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic systems?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to track intermediate formation rates. Compare methoxy-substituted vs. unsubstituted pyrenes to isolate electronic effects .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions and predict reactive sites .

- Isotopic Labeling: Introduce -methoxy groups to trace metabolic or catalytic pathways via NMR or mass spectrometry .

Q. How should toxicological data be interpreted given structural similarities to carcinogenic nitropyrenes?

Methodological Answer:

- Comparative Analysis: Cross-reference with IARC Monographs on nitropyrenes (e.g., 1,6-dinitropyrene carcinogenicity in rats) but emphasize distinctions: methoxy groups reduce electrophilicity and DNA adduct formation .

- In Vitro Assays: Conduct Ames tests with TA98 strains to assess mutagenicity. Include metabolic activation (S9 fraction) to simulate hepatic processing .

- Dose-Response Modeling: Use Hill equation fits to differentiate threshold effects from linear low-dose risks .

Methodological and Data Integrity Questions

Q. What frameworks ensure rigorous experimental design for this compound studies?

Methodological Answer:

- FINER Criteria: Evaluate feasibility, novelty, and relevance. For example, prioritize studies on its fluorescence applications over well-documented synthesis .

- PICO Structure: Define populations (e.g., catalytic systems), interventions (methoxy substitution), comparators (other pyrene derivatives), and outcomes (quantum yield, stability) .

- Milestone Tracking: Break projects into phases: synthesis → characterization → application testing, with peer review at each stage .

Q. How should researchers address data reproducibility challenges?

Methodological Answer:

- Open Data Practices: Deposit raw spectra, chromatograms, and crystallographic files in repositories like Zenodo or institutional databases .

- Error Reporting: Include standard deviations for triplicate measurements and detail instrument calibration protocols (e.g., NMR shimming, UV lamp aging) .

- Blinded Analysis: Assign independent teams to repeat key experiments, minimizing confirmation bias .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory for handling this compound?

Methodological Answer:

- Baseline PPE: Nitrile gloves, safety goggles, and lab coats. Use N95 respirators if airborne particulates are generated during milling .

- Engineering Controls: Conduct reactions in fume hoods with sash heights ≤ 18 inches. Install emergency showers/eye washes within 10-second access .

- Storage: Store at 2–8°C in amber vials to prevent photodegradation; label containers with date and hazard symbols (e.g., "Irritant") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.